3-(Benzyloxy)butan-2-one
Overview
Description
Mechanism of Action
Target of Action
It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .
Mode of Action
It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)butan-2-one plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes and proteins, facilitating reactions such as free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for the compound’s function in biochemical processes, as they influence the stability and reactivity of the compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates during biochemical reactions is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further highlight its molecular impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Understanding these temporal changes is crucial for its application in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific threshold effects, indicating the importance of dosage control in experimental settings . These findings are essential for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biological activity . Studying these transport mechanisms is essential for understanding the compound’s cellular dynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)butan-2-one typically involves the reaction of benzyl alcohol with butanone under specific conditions. One common method involves the nucleophilic substitution reaction of benzyl alcohol with a suitable butanone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzyloxy)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)butan-2-one
- 3-(Benzyloxy)-1-cyclobutanone
- 3-(Benzyloxy)propan-2-one
Uniqueness
This compound is unique due to its specific structural features, such as the benzyloxy group attached to the butanone backbone. This structural arrangement imparts distinct reactivity and selectivity to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-phenylmethoxybutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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